molecular formula C14H27N3O3S B14143344 1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea CAS No. 368889-17-2

1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea

Cat. No.: B14143344
CAS No.: 368889-17-2
M. Wt: 317.45 g/mol
InChI Key: MUPVCBKTFYSANG-UHFFFAOYSA-N
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Description

1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy group, a methylbutoxy group, and a prop-2-enylthiourea moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-hydroxy-5-(3-methylbutoxy)pentanoic acid, which is then converted into its corresponding acyl chloride. This acyl chloride is reacted with prop-2-enylthiourea under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the thiourea moiety can produce various amine derivatives.

Scientific Research Applications

1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

368889-17-2

Molecular Formula

C14H27N3O3S

Molecular Weight

317.45 g/mol

IUPAC Name

1-[[4-hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C14H27N3O3S/c1-4-8-15-14(21)17-16-13(19)6-5-12(18)10-20-9-7-11(2)3/h4,11-12,18H,1,5-10H2,2-3H3,(H,16,19)(H2,15,17,21)

InChI Key

MUPVCBKTFYSANG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCC(CCC(=O)NNC(=S)NCC=C)O

solubility

45 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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